D-Norleucine tert-butyl ester
Overview
Description
D-Norleucine tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of norleucine, an amino acid analog, and is often used in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Norleucine tert-butyl ester typically involves the coupling of D-norleucine with tert-butyl alcohol. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the esterification process . The reaction is usually carried out under mild conditions to prevent the decomposition of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of protective groups and phase-transfer catalysts can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
D-Norleucine tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-norleucine and tert-butyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Produces D-norleucine and tert-butyl alcohol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Norleucine tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Norleucine tert-butyl ester primarily involves its role as a prodrug. Upon administration, the ester is hydrolyzed in vivo to release the active compound, D-norleucine. This process is facilitated by esterases, which cleave the ester bond, allowing D-norleucine to exert its biological effects . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
Similar Compounds
L-Norleucine tert-butyl ester: Similar in structure but differs in the stereochemistry of the norleucine moiety.
D-Leucine tert-butyl ester: Another amino acid ester with similar applications but different side chain properties.
D-Valine tert-butyl ester: Shares the ester functional group but has a different amino acid backbone.
Uniqueness
D-Norleucine tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which imparts distinct chemical and biological properties. Its ability to act as a prodrug and its versatility in various chemical reactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-aminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZROWHOGJRLBIE-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287169 | |
Record name | D-Norleucine, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158741-08-3 | |
Record name | D-Norleucine, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158741-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Norleucine, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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